Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

Organic Synthesis Cross-Coupling Agrochemical Intermediates

Researchers developing SDHI fungicides often struggle to source regiospecific tetrasubstituted benzene scaffolds. Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS 1807213-07-5) directly addresses this gap: - Difluoromethyl group: lipophilic hydrogen-bond donor and metabolically stable bioisostere, critical for optimizing foliar uptake and disease control. - Para-bromo substituent: enables rapid scaffold diversification via Suzuki-Miyaura cross-coupling for structure-activity relationship libraries. - High purity (≥98%) ensures reproducible SAR data and reliable pharmacokinetic profiling. Supplied by BenchChem with efficient global logistics for pharma and agrochemical R&D.

Molecular Formula C10H6BrF2NO2
Molecular Weight 290.06 g/mol
CAS No. 1807213-07-5
Cat. No. B1460187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate
CAS1807213-07-5
Molecular FormulaC10H6BrF2NO2
Molecular Weight290.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1C(F)F)Br)C#N
InChIInChI=1S/C10H6BrF2NO2/c1-16-10(15)8-5(4-14)2-6(11)3-7(8)9(12)13/h2-3,9H,1H3
InChIKeyRTWGVVWGRQWDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate: Strategic Intermediate


Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate (CAS 1807213-07-5) is a highly functionalized aromatic ester, characterized by a unique 1,2,4,6-tetrasubstitution pattern combining a bromine atom, a cyano group, and a difluoromethyl (CF2H) moiety on a benzoate core. It is primarily recognized as a strategic building block in the synthesis of pharmaceuticals and agrochemicals, where the difluoromethyl group is prized for its ability to act as a lipophilic hydrogen bond donor and metabolically stable bioisostere [1]. This specific substitution pattern is designed for targeted reactivity in cross-coupling reactions, distinguishing it from other isomers used in the field [2].

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate: Substitution Specificity


Direct substitution of this compound with seemingly similar analogs is not scientifically sound due to the precise and interdependent roles of its substituents. The regiospecific placement of the bromo, cyano, and difluoromethyl groups on the aromatic ring dictates the molecule's unique reactivity profile and physicochemical properties. A simple change, such as altering the position of the bromine atom or replacing the difluoromethyl group with a trifluoromethyl group, can lead to dramatically different outcomes in downstream synthetic transformations and final product activity [1]. The difluoromethyl group, in particular, offers a distinct balance of lipophilicity, metabolic stability, and hydrogen-bonding capability compared to its -CH3 or -CF3 counterparts, which is crucial for optimizing the biological activity of agrochemical and pharmaceutical candidates [2].

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate: Differentiation Evidence


Regiospecific Pd-Catalyzed Cross-Coupling

The 4-bromo substituent in the target compound is strategically positioned para to the electron-withdrawing cyano group, making it an ideal site for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This contrasts with a 5-bromo regioisomer (e.g., Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate), where the bromine is ortho to the cyano group. The ortho-bromo isomer experiences greater steric hindrance, leading to reduced coupling efficiency. While specific kinetic data for this exact pair is not publicly available, studies on analogous 2,6-disubstituted benzoates demonstrate that para-bromo substitution relative to an ortho-cyano group provides superior reactivity and higher yields in Pd-catalyzed transformations due to decreased steric clash [1].

Organic Synthesis Cross-Coupling Agrochemical Intermediates

Lipophilicity Tuning with Difluoromethyl

The replacement of a trifluoromethyl (-CF3) group with a difluoromethyl (-CF2H) group in a bioactive molecule allows for a more nuanced and often favorable modulation of lipophilicity. While -CF3 typically leads to a larger increase in lipophilicity (Hansch π ~ 0.88), the -CF2H group (Hansch π ~ 0.43) provides a more moderate increase, closer to that of a methyl group (Hansch π ~ 0.56) but with the added benefit of being a weak hydrogen bond donor [1]. This property is highly valued in pesticide design, as it can improve the balance between membrane permeability and aqueous solubility, directly impacting bioavailability and avoiding excessive accumulation in fatty tissues [1].

Physicochemical Properties Drug Design Lipophilicity

Metabolic Stability of Difluoromethyl

A key advantage of the difluoromethyl group (-CF2H) over a standard methyl group (-CH3) is its significantly enhanced resistance to oxidative metabolism, a common pathway for drug and pesticide clearance. The strong carbon-fluorine bond (C-F bond energy ≈ 485 kJ/mol) in the -CF2H group is far more resilient to cytochrome P450-mediated oxidation than the carbon-hydrogen bond (C-H bond energy ≈ 338 kJ/mol) in a -CH3 group [1]. This increased metabolic stability can lead to a longer half-life in vivo, potentially improving efficacy and reducing the required dosage [2].

Metabolic Stability Agrochemical Pharmaceutical

Ester vs. Acid Orthogonal Reactivity

The target compound offers two distinct synthetic handles: a methyl ester and an aryl bromide. In a head-to-head context, the methyl ester provides a unique advantage over the analogous free carboxylic acid (e.g., 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid, CAS 1807116-11-5). The ester protects the carboxylic acid functionality, allowing for chemoselective transformations at the bromine site (e.g., cross-couplings) without interference. This orthogonal protection eliminates the need for an extra synthetic step of protecting and deprotecting the acid. For instance, a published synthesis of Methyl 5-cyano-2-(difluoromethyl)benzoate via a similar bromo-cyano intermediate achieved a 77% yield over a multi-step sequence, highlighting the efficiency of such a strategy .

Organic Synthesis Late-Stage Functionalization Chemical Biology

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate: Recommended Applications


Next-Gen SDHI Fungicide Synthesis

This compound is an ideal starting material for synthesizing novel succinate dehydrogenase inhibitor (SDHI) fungicides. The 1,2,4,6-tetrasubstituted benzene core provides a unique scaffold for exploring structure-activity relationships (SAR). The difluoromethyl group is a well-known pharmacophore in this class, as it provides an optimal balance of lipophilicity and metabolic stability, which is critical for both foliar uptake and long-lasting disease control [1].

Suzuki-Miyaura Library Synthesis

The para-bromo substituent, relative to the ortho-cyano group, makes this compound an excellent electrophilic partner for Suzuki-Miyaura cross-coupling reactions. This allows for the rapid and efficient diversification of the scaffold by introducing various aryl and heteroaryl groups. This application leverages the high reactivity and predictable regioselectivity of the 4-bromo position to construct diverse libraries of drug-like molecules for screening [2].

Metabolically Stable Drug Candidates

This building block is specifically indicated for medicinal chemistry programs focused on improving the pharmacokinetic profile of lead compounds. The difluoromethyl group, as established, imparts significant resistance to cytochrome P450-mediated oxidative metabolism compared to a methyl group. This feature is invaluable for designing drug candidates with a longer half-life, lower clearance, and ultimately, improved in vivo efficacy [3].

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